Synthesis Pathway of Cyclosporin Impurity E: A Technical Whitepaper on Biosynthetic and Solid-Phase Methodologies
Synthesis Pathway of Cyclosporin Impurity E: A Technical Whitepaper on Biosynthetic and Solid-Phase Methodologies
Executive Summary
Cyclosporin A (CsA) is a potent cyclic undecapeptide immunosuppressant produced via fungal fermentation. The inherent promiscuity of the biosynthetic machinery inevitably leads to the co-production of structurally related impurities. Among these, Cyclosporin Impurity E —chemically defined in structural literature as [Val]¹¹-Cyclosporin A (CsE) —represents a critical quality attribute requiring rigorous analytical control.
This whitepaper provides an in-depth technical analysis of the synthesis pathways of Cyclosporin Impurity E. By dissecting both its fermentation-derived biosynthetic origin and its de novo chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), this guide equips drug development professionals with the mechanistic understanding required to control, synthesize, and characterize this critical impurity.
Structural Biology & Nomenclature Clarification
A persistent challenge in cyclosporin impurity profiling is nomenclature divergence. In certain pharmacopeial monographs (e.g., European Pharmacopoeia), "Impurity E" is occasionally cross-referenced as Cyclosporin V (CAS 108027-46-9)[]. However, in structural biology, medicinal chemistry, and advanced synthetic literature, Cyclosporin E (CsE) universally refers to [Val]¹¹-CsA (CAS 63798-73-2) [2]. This guide focuses on[Val]¹¹-CsA due to its profound biophysical implications.
The singular structural difference between the active pharmaceutical ingredient (API) and Impurity E is the absence of an N-methyl group at position 11. While CsA contains N-methyl-L-valine (MeVal) at position 11, Impurity E contains an unmethylated L-valine (Val)[2].
Table 1: Physicochemical and Permeability Comparison
| Property | Cyclosporin A (API) | Cyclosporin Impurity E ([Val]¹¹-CsA) | Mechanistic Impact |
| Residue 11 | N-methyl-L-valine | L-valine | Loss of N-methylation at position 11[2]. |
| Molecular Weight | 1202.61 g/mol | 1188.58 g/mol | Mass shift of -14 Da (loss of CH₃). |
| Transannular H-Bonds | 4 (Crystal Structure) | 5 (Crystal Structure) | Unmethylated NH forms an extra H-bond with D-Ala⁸ carbonyl[3]. |
| Conformation | Highly dynamic | Rigidified | Reduced conformational flexibility in polar/non-polar transitions[2]. |
| Passive Permeability | logPₑ = -5.01 | logPₑ = -6.38 (Δ -1.37) | Drastic reduction in passive membrane permeability[3]. |
Biosynthetic Pathway (Fermentation Origin)
In industrial production, Cyclosporin A is synthesized by the fungus Tolypocladium inflatum using a massive 1.7 MDa non-ribosomal peptide synthetase (NRPS) known as Cyclosporin Synthetase (CySyn)[4]. CySyn operates via a thiotemplate mechanism, where 11 specific modules activate, tether, modify, and condense amino acids.
Impurity E arises as a direct consequence of enzymatic bypass during the final stages of this assembly line. Module 11 of CySyn is responsible for activating L-valine, tethering it as a thioester, and utilizing an embedded N-methyltransferase (N-MTase) domain to methylate the amine using S-adenosyl methionine (SAM)[4]. When SAM pools are depleted, or due to the inherent kinetic promiscuity of the N-MTase domain, the methylation step is bypassed. The unmethylated L-valine is subsequently condensed into the growing chain, yielding the linear precursor of Impurity E, which is then cyclized and released.
Fig 1: NRPS-mediated biosynthetic divergence of Cyclosporin A and Impurity E via Module 11.
De Novo Chemical Synthesis: SPPS & Macrolactamization
For analytical standard generation and structure-activity relationship (SAR) studies, Impurity E must be synthesized de novo. The presence of multiple N-methylated amino acids creates severe steric hindrance, making traditional solution-phase synthesis highly inefficient. The modern standard is a hybrid approach: Solid-Phase Peptide Synthesis (SPPS) for linear assembly, followed by solution-phase macrolactamization [5].
Strategic Rationale
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Resin Selection : 2-Chlorotrityl chloride (2-CTC) resin is mandatory. It allows for the cleavage of the fully protected undecapeptide under exceptionally mild acidic conditions (1% TFA), preventing the premature removal of side-chain protecting groups (e.g., the hydroxyl group on MeBmt)[5].
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Cyclization Environment : Cyclization must be performed in solution under high dilution (≤ 1 mM). The steric bulk of the N-methylated backbone restricts the conformational freedom required for on-resin head-to-tail cyclization. High dilution thermodynamically favors intramolecular macrolactamization over intermolecular oligomerization.
Step-by-Step Methodology
Step 1: Resin Loading
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Action : Swell 2-CTC resin (0.5 mmol/g) in anhydrous DCM. Add Fmoc-Ala-OH (1.2 eq) and DIPEA (4 eq).
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Causality : Loading the C-terminal residue (Position 7) at a moderate substitution level prevents steric crowding during the synthesis of the bulky undecapeptide.
Step 2: Iterative Linear Assembly (Fmoc-SPPS)
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Action : Perform iterative cycles of Fmoc deprotection (20% Piperidine in DMF) and amino acid coupling (Fmoc-AA-OH, HATU, HOAt, DIPEA in DMF).
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Causality : HOAt is paired with HATU to accelerate coupling kinetics and suppress epimerization. This is critical when coupling onto the sterically hindered secondary amines of the N-methylated residues[5].
Step 3: Divergent Coupling of Position 11
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Action : At position 11, couple standard Fmoc-Val-OH instead of Fmoc-MeVal-OH.
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Causality : Unlike the synthesis of CsA, which requires forcing conditions (e.g., repeated couplings or specialized coupling agents like DIC/Oxyma) to attach the subsequent residue to the hindered MeVal, the unmethylated Val-11 in Impurity E couples with standard kinetics. This step structurally defines the impurity[2].
Step 4: Mild Acid Cleavage
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Action : Treat the resin with 1% TFA in DCM (v/v) for 30 minutes. Filter and neutralize the filtrate with pyridine.
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Causality : This highly specific cleavage yields the fully protected linear undecapeptide. Stronger acids would strip the protecting groups, leading to massive side-reactions during cyclization.
Step 5: Solution-Phase Macrolactamization
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Action : Dissolve the linear peptide in a 1:1 mixture of DMF/DCM to a final concentration of 1 mM. Add PyBOP (3 eq), HOAt (3 eq), and DIPEA (6 eq). Stir for 48 hours.
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Causality : PyBOP is utilized instead of uronium salts (like HATU) for the cyclization step to entirely avoid the risk of guanidinylation at the N-terminus, which can occur during slow cyclization reactions.
Step 6: Global Deprotection & Purification
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Action : Evaporate the solvent, treat the residue with a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2 hours, and precipitate in cold diethyl ether. Purify via Preparative RP-HPLC.
Fig 2: Solid-phase synthesis and solution-phase macrolactamization workflow for Cyclosporin E.
References
- Source: mdpi.
- Source: nih.
- (PDF)
- Source: benchchem.
- CAS 108027-46-9 (Cyclosporin V)
Sources
- 2. Binding of Different Cyclosporin Variants to Micelles Evidenced by NMR and MD Simulations [mdpi.com]
- 3. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
